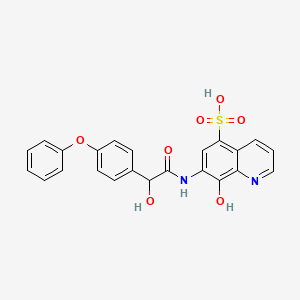
8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid typically involves multi-step organic reactions. The starting materials might include quinoline derivatives, phenethylamine, and sulfonic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such complex compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions might convert certain functional groups, such as nitro groups, into amines.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the quinoline family are often studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, derivatives of quinoline compounds are explored for their potential as pharmaceutical agents. They may act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
Industrially, such compounds might be used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid would depend on its specific molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: Known for its antimalarial properties.
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Quinoline: A basic structure for many biologically active compounds.
Uniqueness
What sets 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid apart is its specific functional groups and the potential for unique biological activities. Its combination of hydroxy, sulfonic acid, and phenethylamino groups may confer distinct properties not found in other quinoline derivatives.
Propiedades
Número CAS |
63680-66-0 |
|---|---|
Fórmula molecular |
C23H18N2O7S |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
8-hydroxy-7-[[2-hydroxy-2-(4-phenoxyphenyl)acetyl]amino]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C23H18N2O7S/c26-21(14-8-10-16(11-9-14)32-15-5-2-1-3-6-15)23(28)25-18-13-19(33(29,30)31)17-7-4-12-24-20(17)22(18)27/h1-13,21,26-27H,(H,25,28)(H,29,30,31) |
Clave InChI |
SQJJNICBJWIBOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
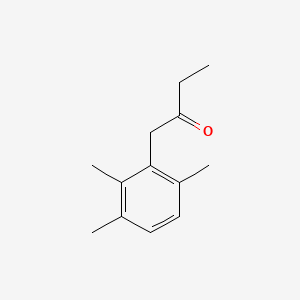

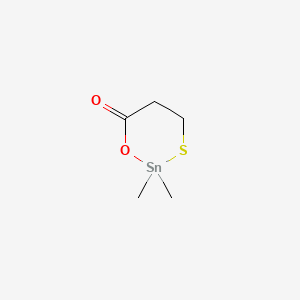
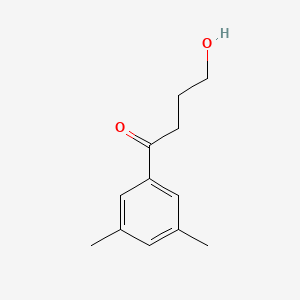
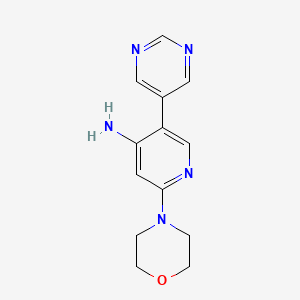
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)
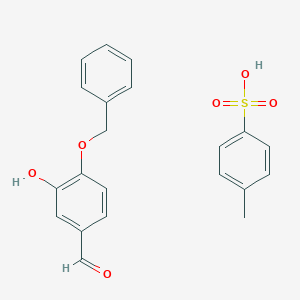

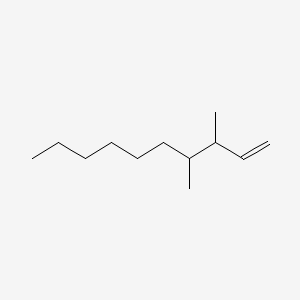
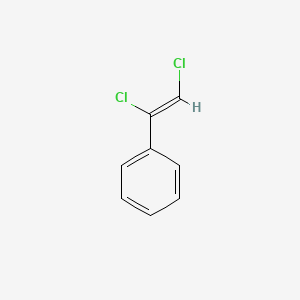
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
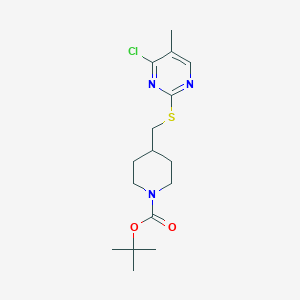
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)
